5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursorsThe final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a phenyl group instead of an isobutoxy group.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Contains an amino group and an ethyl ester instead of the isobutoxy group.
Uniqueness
5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its isobutoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyrazole derivatives and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-methyl-5-(2-methylpropoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-14-8-7(9(12)13)4-10-11(8)3/h4,6H,5H2,1-3H3,(H,12,13) |
InChI Key |
ZMQTXFMJCJRLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=NN1C)C(=O)O |
Origin of Product |
United States |
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